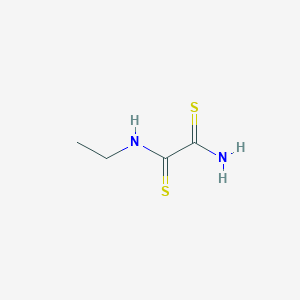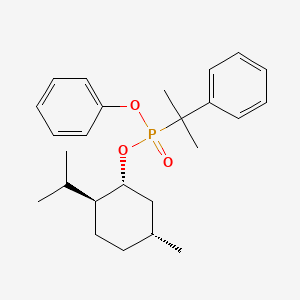![molecular formula C13H8BrClN2O3 B15211981 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 88623-38-5](/img/structure/B15211981.png)
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is a complex organic compound that features a unique combination of bromofuran, chloroimidazo, and pyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, hypervalent iodine compounds in the presence of catalytic amounts of TEMPO.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PCl5 for chlorination, NBS for bromination
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine core may yield dihydroimidazo derivatives .
Scientific Research Applications
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-3-chloroimidazo[1,2-a]pyridine: Lacks the acetic acid moiety but shares the bromofuran and chloroimidazo core.
2-(2-Furyl)-6-chloroimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
2-(2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine: Lacks the chloro group.
Uniqueness
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to the presence of both bromofuran and chloroimidazo groups along with the acetic acid moiety, which may contribute to its distinct biological activities and chemical properties .
Properties
CAS No. |
88623-38-5 |
|---|---|
Molecular Formula |
C13H8BrClN2O3 |
Molecular Weight |
355.57 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-3-2-9(20-10)13-8(5-12(18)19)17-6-7(15)1-4-11(17)16-13/h1-4,6H,5H2,(H,18,19) |
InChI Key |
ZBFMNVGUCZNQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC(=O)O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


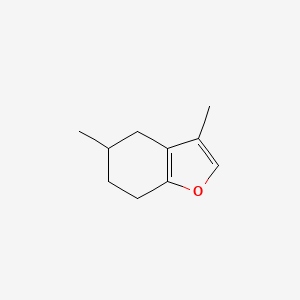
![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)

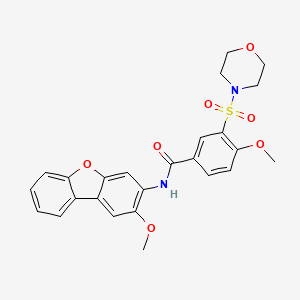
![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
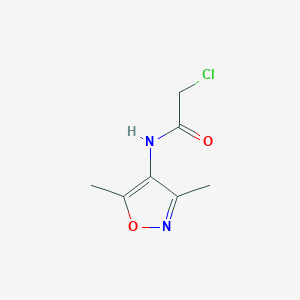
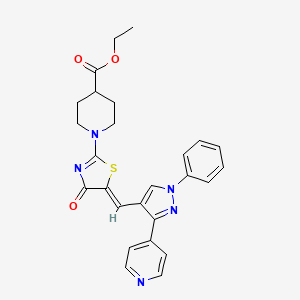

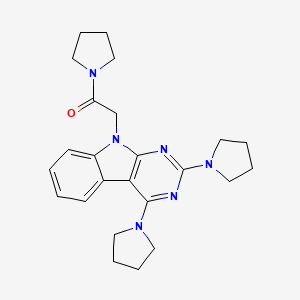
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
